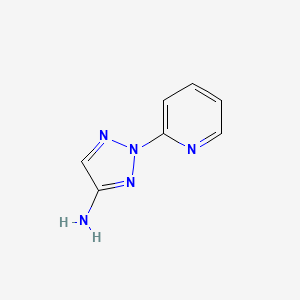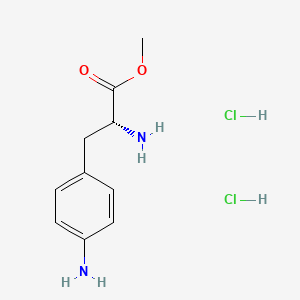![molecular formula C7H6Cl2N2O B2793616 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine CAS No. 1269461-25-7](/img/structure/B2793616.png)
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a chemical compound that has been studied for its potential use in medicinal chemistry . It has been used as a scaffold in the design of novel inhibitors for the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance .
Synthesis Analysis
The synthesis of this compound involves a four-step synthetic route . The key intermediate was constructed starting from commercially available delta-valerolactone and methyl thiocyanate (CH3SCN). The bicyclic pyrano[2,3-d]pyrimidinyl was constructed in the presence of trifluoromethanesulfonic anhydride (Tf2O) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrano[3,4-d]pyrimidine core. This core is a bicyclic structure that includes a pyran ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions starting from delta-valerolactone and methyl thiocyanate. The reactions involve the formation of a bicyclic pyrano[2,3-d]pyrimidinyl structure .Scientific Research Applications
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine has been extensively studied for its biological activities. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of certain proteins, such as cdk2 .
Mode of Action
It’s known that similar compounds can inhibit the activity of target proteins by binding to their active sites, thereby preventing their normal function .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
Advantages and Limitations for Lab Experiments
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activities, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. It may have low solubility in water, making it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the study of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its mechanism of action, which may lead to the development of more effective drug candidates. Additionally, further studies are needed to evaluate its potential for the treatment of various diseases, including cancer, inflammation, and infections.
Synthesis Methods
The synthesis of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-dichloro-5-methoxypyrimidine with ethyl acetoacetate in the presence of potassium carbonate and acetic anhydride. Another method involves the reaction of 2,4-dichloro-5-methoxypyrimidine with ethyl acetoacetate and ammonium acetate in ethanol.
properties
IUPAC Name |
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFHGOSDKHGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2793533.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)


![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]formic acid](/img/structure/B2793541.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2793543.png)


![2-Cyclopropyl-4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2793547.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)